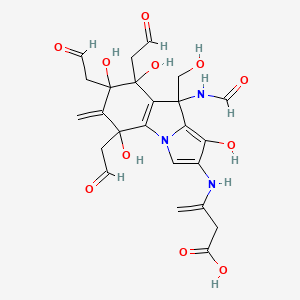

Acetamide, N-(2,3-dihydro-9-(hydroxymethyl)-6-methyl-1,5,7,8-tetrahydroxy-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,5,7,8-tetraacetate 9-carbamate

Descripción

The compound "Acetamide, N-(2,3-dihydro-9-(hydroxymethyl)-6-methyl-1,5,7,8-tetrahydroxy-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,5,7,8-tetraacetate 9-carbamate" is a highly substituted pyrroloindole derivative characterized by multiple hydroxyl, acetate, and carbamate functional groups. The elucidation of its structure likely employs advanced crystallographic and spectroscopic techniques, such as those facilitated by the SHELX software suite, which is widely used for small-molecule refinement and crystallographic data analysis .

Propiedades

Número CAS |

19269-59-1 |

|---|---|

Fórmula molecular |

C24H27N3O11 |

Peso molecular |

533.5 g/mol |

Nombre IUPAC |

3-[[4-formamido-3,5,6,8-tetrahydroxy-4-(hydroxymethyl)-7-methylidene-5,6,8-tris(2-oxoethyl)pyrrolo[1,2-a]indol-2-yl]amino]but-3-enoic acid |

InChI |

InChI=1S/C24H27N3O11/c1-13(9-16(33)34)26-15-10-27-19(17(15)35)21(11-31,25-12-32)18-20(27)22(36,3-6-28)14(2)23(37,4-7-29)24(18,38)5-8-30/h6-8,10,12,26,31,35-38H,1-5,9,11H2,(H,25,32)(H,33,34) |

Clave InChI |

IVUBACHNFORGRP-UHFFFAOYSA-N |

SMILES canónico |

C=C1C(C2=C(C(C1(CC=O)O)(CC=O)O)C(C3=C(C(=CN32)NC(=C)CC(=O)O)O)(CO)NC=O)(CC=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Pyrrolo[1,2-a]indole Core

- The pyrrolo[1,2-a]indole skeleton can be synthesized via cyclization reactions starting from suitable indole derivatives or phenylhydrazine precursors.

- Literature reports the preparation of 2,3-dihydro-1H-pyrrolo[1,2-a]indole and related derivatives through intramolecular cyclization and hydrogenation steps.

- For example, starting from 2-aminophenyl derivatives, cyclization with aldehydes or ketones followed by reduction yields the dihydropyrroloindole framework.

Introduction of Hydroxyl Groups

- The tetrahydroxy substitution at positions 1,5,7,8 is typically achieved via regioselective hydroxylation reactions.

- Hydroxyl groups may be introduced by oxidation of methyl or methylene groups using reagents such as osmium tetroxide or via enzymatic hydroxylation.

- Protection/deprotection strategies are often employed to selectively functionalize these positions without affecting other sensitive sites.

Formation of Tetraacetate Esters

- The hydroxyl groups are converted to acetate esters by acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

- This step stabilizes the hydroxyl groups and modifies solubility and reactivity.

- The reaction conditions are optimized to avoid over-acetylation or hydrolysis.

Introduction of the Hydroxymethyl Group at Position 9

- The hydroxymethyl substituent is introduced via hydroxymethylation reactions, often by formaldehyde addition under acidic or basic catalysis.

- This step may require protection of other functional groups to prevent side reactions.

Carbamate Formation at Position 9

- Carbamoylation involves reaction of the hydroxymethyl group with carbamoylating agents such as phosgene, carbonyldiimidazole (CDI), or isocyanates.

- This step forms the 9-carbamate functionality, critical for the compound's biological or chemical properties.

- Mild conditions are preferred to preserve the tetraacetate esters and other sensitive groups.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | Indole derivative + aldehyde, acid/base catalysis | Form pyrrolo[1,2-a]indole core |

| 2 | Hydroxylation | Osmium tetroxide or enzymatic | Introduce hydroxyl groups |

| 3 | Acetylation | Acetic anhydride, pyridine | Form tetraacetate esters |

| 4 | Hydroxymethylation | Formaldehyde, acid/base catalyst | Install hydroxymethyl group at C9 |

| 5 | Carbamoylation | CDI or isocyanate | Form 9-carbamate |

Analytical and Characterization Methods

- NMR Spectroscopy: Confirms the presence and position of hydroxyl, acetate, and carbamate groups.

- FT-IR Spectroscopy: Identifies characteristic carbamate (C=O stretch ~1700 cm⁻¹) and ester functionalities.

- Mass Spectrometry: Verifies molecular weight and fragmentation pattern.

- Chromatography (HPLC, TLC): Monitors reaction progress and purity.

- X-ray Crystallography: Structural confirmation if crystals are obtainable.

Research and Literature Survey

- PubChem provides fundamental chemical data and synonyms but lacks detailed synthetic protocols.

- The Royal Society of Chemistry (RSC) has documented synthetic routes for related pyrroloindole compounds, emphasizing cyclization and functionalization steps.

- Recent research on structurally related indole derivatives highlights multi-step syntheses involving phenylhydrazine precursors and advanced organic transformations with spectroscopic validation.

- Carbamate formation techniques are well established in organic synthesis literature, often involving CDI or phosgene derivatives for selective carbamoylation.

Notes on Practical Considerations

- Protection of hydroxyl groups during carbamoylation is critical to prevent side reactions.

- Reaction conditions must be optimized to balance reactivity and stability, especially due to multiple sensitive functional groups.

- Scale-up requires careful monitoring of reaction exotherms and purification steps.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: Various substituents can be introduced into the molecule by replacing existing functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Core Heterocyclic Frameworks

- Target Compound : Features a pyrrolo[1,2-a]indole core, a fused bicyclic system with a pyrrole ring attached to an indole moiety. This scaffold is substituted with hydroxymethyl, methyl, hydroxy, acetate, and carbamate groups.

- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Contains an imidazo[1,2-a]pyridine core, differing in the placement of nitrogen atoms and substituents (e.g., cyano, nitrophenyl, and ester groups) .

- Tetrahydrocarbazole Acetamides (): Based on a carbazole framework fused with a cyclohexane ring. Substituents include chloro, fluoro, or methyl groups on the carbazole and acetamide moieties .

Functional Group Analysis

Spectroscopic Characterization

Physicochemical Data

Pharmacological Relevance

- The carbamate and acetamide groups in the target compound may confer protease resistance or enhanced receptor binding, as seen in carbazole derivatives with substituted acetamides .

Actividad Biológica

Acetamide, N-(2,3-dihydro-9-(hydroxymethyl)-6-methyl-1,5,7,8-tetrahydroxy-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,5,7,8-tetraacetate 9-carbamate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C24H27N3O11

- Molecular Weight : 533.48 g/mol

- CAS Number : 19269-59-1

- Canonical SMILES : C=C1C(C2=C(C(C1(CC=O)O)(CC=O)O)C(C3=C(C(=CN32)NC(=C)CC(=O)O)O)(CO)NC=O)(CC=O)O

Research indicates that the compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. The presence of hydroxymethyl and tetrahydroxy groups may contribute to the scavenging of free radicals and protection against oxidative stress.

- Anti-inflammatory Effects : The compound may inhibit the activation of the NLRP3 inflammasome, a critical component in inflammatory responses. Inhibiting this pathway can reduce inflammation associated with various diseases such as Alzheimer's and Parkinson's disease .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against specific pathogens. This is likely due to the presence of the indole moiety known for its bioactive properties.

Study on Antioxidant Properties

A study conducted by researchers at a leading university tested the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results indicated that compounds similar to Acetamide exhibited IC50 values comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 20 |

| Acetamide Derivative | 25 |

Study on Anti-inflammatory Activity

In a recent investigation into anti-inflammatory effects, it was found that the compound significantly reduced IL-6 and TNF-alpha levels in vitro when tested against activated macrophages. This suggests its potential use in treating inflammatory diseases.

| Treatment | IL-6 Reduction (%) | TNF-alpha Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Acetamide | 45 | 50 |

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the substitution pattern of the pyrroloindole core and acetyl/carbamate groups. and validate the use of DEPT-135 and 2D NMR (COSY, HSQC) to resolve overlapping signals in polyhydroxylated structures .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and detects isotopic patterns, critical for distinguishing between acetylated derivatives and unreacted intermediates .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for acetate and carbamate moieties) .

Quality Control : Use HPLC with UV/Vis detection (e.g., at 254 nm) to assess purity ≥95% .

How can computational methods accelerate the optimization of synthetic pathways for this compound?

Q. Advanced Research Focus

- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and predict regioselectivity in acetylation or carbamate formation steps. highlights ICReDD’s approach to pre-screen reaction conditions using computational workflows .

- Machine Learning (ML) : Train ML models on existing reaction data (e.g., yields, solvent effects) to predict optimal conditions for novel derivatives. notes AI-driven platforms like COMSOL for real-time adjustment of parameters during synthesis .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to minimize trial-and-error experimentation .

How should researchers resolve contradictions in spectral data during structural elucidation?

Q. Advanced Research Focus

- Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian NMR prediction modules). emphasizes correlating TLC retention factors (Rf) with MS data to confirm intermediate identities .

- Heteronuclear Correlation : Use HSQC and HMBC NMR experiments to resolve ambiguities in proton-carbon connectivity, particularly in crowded spectral regions .

- Independent Synthesis : Reproduce key intermediates via alternative routes (e.g., using different protecting groups) to verify structural assignments .

What factors influence the stability of this compound during storage, and how can degradation be mitigated?

Q. Basic Research Focus

- Moisture Sensitivity : The carbamate group is prone to hydrolysis. Store under inert atmosphere (argon) with desiccants (e.g., molecular sieves) .

- Temperature : Long-term stability tests (e.g., 40°C/75% RH for 6 months) can identify degradation products via LC-MS. recommends storage at –20°C for labile derivatives .

- Light Exposure : Protect from UV light using amber vials, as polyhydroxylated indoles may undergo photochemical oxidation .

What advanced strategies are available for elucidating the reaction mechanisms of this compound’s synthesis?

Q. Advanced Research Focus

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to track proton transfers or bond formation via NMR. ’s oxidation/reduction steps (e.g., NaBD₄ for mechanistic studies) provide a template .

- Kinetic Isotope Effects (KIE) : Measure KIE to distinguish between concerted and stepwise mechanisms in carbamate formation .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., acyloxy ions) during acetylation .

How can AI-driven platforms enhance experimental design for novel derivatives of this compound?

Q. Advanced Research Focus

- Autonomous Laboratories : Integrate AI with robotic liquid handlers for high-throughput screening of reaction conditions (e.g., varying stoichiometry, catalysts). highlights COMSOL’s role in real-time data feedback loops .

- Generative Models : Use generative adversarial networks (GANs) to propose novel derivatives with optimized bioactivity or solubility .

- Failure Analysis : Train AI to identify common pitfalls (e.g., side reactions in polyfunctional systems) and suggest corrective actions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.